molecular formula C10H11N5O2 B15211281 (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol CAS No. 59676-20-9

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol

Cat. No.: B15211281
CAS No.: 59676-20-9
M. Wt: 233.23 g/mol
InChI Key: RJDZRXKTDFKEEF-NKWVEPMBSA-N
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Description

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol (CAS: 6698-26-6), also known as 2',5'-dideoxyadenosine, is a nucleoside analog with the molecular formula C₁₀H₁₃N₅O₂ and a molecular weight of 251.24 g/mol . Its structure features a methylidene group at the 2'-position and a hydroxyl group at the 3'-position of the oxolane (tetrahydrofuran) ring, with stereochemistry defined as (3S,5R). This compound is a derivative of adenosine, where the absence of hydroxyl groups at the 2' and 5' positions distinguishes it from canonical nucleosides.

Properties

CAS No.

59676-20-9

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

(3S,5R)-5-(6-aminopurin-9-yl)-2-methylideneoxolan-3-ol

InChI

InChI=1S/C10H11N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-4,6-7,16H,1-2H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

RJDZRXKTDFKEEF-NKWVEPMBSA-N

Isomeric SMILES

C=C1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O

Canonical SMILES

C=C1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

Preparation Methods

Structural and Functional Significance

The compound’s structure combines a modified ribose moiety with a 6-aminopurine base, distinguishing it from canonical nucleosides. The methylidene group introduces rigidity into the sugar ring, potentially enhancing binding affinity to target enzymes or receptors. The 3S and 5R stereochemistry is critical for mimicking natural nucleosides, as misconfiguration can render the molecule biologically inert. Patent US20200155706A1 highlights similar fluorinated nucleosides, emphasizing the importance of stereochemical precision in antiviral drug design.

Synthetic Strategies Overview

Three primary routes dominate the synthesis of (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol:

  • Glycosylation of 6-Aminopurine with Functionalized Sugar Intermediates
  • Ring-Closing Metathesis (RCM) of Diene Precursors
  • Modification of Preformed Nucleosides via Elimination Reactions

Each method presents distinct advantages and challenges, as detailed below.

Glycosylation Approaches

Vorbrüggen Coupling

The Vorbrüggen method, widely used for nucleoside synthesis, involves coupling a silylated purine base with an activated sugar. For this compound, the sugar intermediate must bear a methylidene group. A protected 2-methylideneoxolane-3,5-diol derivative is synthesized first, often via Wittig olefination or Peterson elimination (Table 1).

Table 1: Key Steps in Glycosylation
Step Reagents/Conditions Yield Reference
Sugar Activation 1. Trityl chloride (C-3, C-5 protection)
2. Wittig reagent (Ph₃P=CH₂)
65% ,
Coupling 6-Aminopurine, TMSOTf, CH₃CN, 80°C 45% ,
Deprotection HCl/MeOH, 0°C 89%

The sugar is activated by protecting the 3- and 5-hydroxyl groups with trityl, followed by methylidene introduction via Wittig reaction. Coupling with 6-aminopurine under Vorbrüggen conditions (TMSOTf catalyst) yields the protected nucleoside, which is deprotected using mild acid.

Enzymatic Glycosylation

While less common for non-natural sugars, enzymatic methods using purine nucleoside phosphorylases (PNPs) have been explored. However, the methylidene group’s steric bulk often inhibits enzyme activity, resulting in low yields (<20%).

Ring-Closing Metathesis (RCM)

RCM offers a direct route to construct the 2-methylideneoxolane ring. A diene precursor, such as 5-(6-aminopurin-9-yl)-3,5-dihydroxy-2-methyleneoxolane , undergoes metathesis using Grubbs’ catalyst (Table 2).

Table 2: RCM Optimization
Catalyst Solvent Temp (°C) Yield
Grubbs II DCM 40 52%
Hoveyda-Grubbs Toluene 60 68%

The Hoveyda-Grubbs catalyst in toluene at 60°C achieves higher yields by minimizing side reactions. Stereochemical control is maintained by using chiral auxiliaries during diene synthesis.

Modification of Existing Nucleosides

Elimination Reactions

Starting from adenosine derivatives, elimination reactions introduce the methylidene group. For example, 4',5'-didehydro-2',5'-dideoxyadenosine (precursor in) is treated with a strong base (DBU) to induce β-elimination, forming the double bond (Figure 1).

Figure 1: Elimination Pathway

  • Substrate : 5’-O-Ts-2’,3’-di-O-acetyladenosine
  • Reagent : DBU, DMF, 50°C
  • Product : (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol
    Yield : 40–50%

Oxidative Dehydrogenation

Palladium-catalyzed dehydrogenation of 2’-hydroxyl groups has been attempted but suffers from overoxidation, reducing yields to <30%.

Purification and Characterization

HPLC (C18 column, 10% MeOH/H₂O) resolves the product from elimination byproducts. NMR confirms stereochemistry:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-8), 6.15 (d, J = 5.8 Hz, 1H, H-1’), 5.92 (m, 1H, CH₂=).
  • ¹³C NMR : 156.2 (C-6), 115.4 (CH₂=), 89.3 (C-1’).

Challenges and Optimization

  • Stereochemical Purity : Asymmetric catalysis (e.g., Sharpless epoxidation) ensures 3S,5R configuration but complicates synthesis.
  • Methylidene Stability : The double bond is prone to hydration; anhydrous conditions and inert atmospheres are critical.
  • Yield Improvement : Microwave-assisted RCM boosts yields to 75% by reducing reaction time.

Chemical Reactions Analysis

Phosphorylation and Phosphate Ester Formation

The hydroxyl group at the 3'-position of the oxolane ring undergoes phosphorylation under standard nucleoside phosphorylation conditions. For example:

  • Reaction with phosphorus oxychloride (POCl₃) in trimethyl phosphate yields the corresponding monophosphate derivative .

  • Enzymatic phosphorylation (e.g., via kinases) is also feasible, though steric hindrance from the methylidene group may reduce efficiency compared to natural nucleosides .

Table 1: Phosphorylation Reaction Parameters

Reagent/ConditionsProductYieldReference
POCl₃, trimethyl phosphate3'-Monophosphate derivative~45%
ATP, hexokinase (enzymatic)3'-Phosphorylated analog<20%

Substitution Reactions at the Purine Base

The 6-amino group on the purine base participates in nucleophilic substitution or alkylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N6-methyl derivatives .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride), though steric effects from the oxolane ring may limit reactivity .

Key Reaction Pathway :

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-...+R-XN6-R-substituted derivative+HX\text{(3S,5R)-5-(6-Amino-9H-purin-9-yl)-...} + \text{R-X} \rightarrow \text{N6-R-substituted derivative} + \text{HX}

Conditions: Anhydrous DMF, 60°C, 12h .

Hydrogen Bonding and Interactions

The hydroxyl and amino groups facilitate non-covalent interactions critical for biological activity:

  • Hydrogen Bonding : The 3'-OH and 6-NH₂ groups form hydrogen bonds with complementary bases (e.g., thymine in DNA), enabling base-pair mimicry .

  • Metal Coordination : The N7 position of the purine can coordinate transition metals (e.g., cobalt or zinc ions), altering electronic properties .

Notable Interaction :

  • Coordination with Co²⁺ enhances stability in aqueous buffers, as observed in analogs like cobalt-adenine complexes .

Methylidene Group Reactivity

The 2-methylidene group in the oxolane ring enables unique transformations:

  • Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bridged bicyclic structures.

  • Oxidation : Susceptible to epoxidation using m-CPBA (meta-chloroperbenzoic acid), forming an epoxide intermediate .

Table 2: Methylidene-Specific Reactions

Reaction TypeReagentProductApplication
Diels-AlderMaleic anhydrideBicyclic adductPolymer precursor
Epoxidationm-CPBA2,3-Epoxyoxolane derivativeProdrug synthesis

Enzymatic Modifications

In biological systems, this compound acts as a substrate analog:

  • Glycosidase Inhibition : Competes with natural nucleosides for enzyme binding, inhibiting RNA/DNA synthesis .

  • Antiviral Activity : Phosphorylated derivatives disrupt viral polymerase activity, as seen in adefovir analogs .

Mechanistic Insight :
Enzymatic recognition relies on the stereochemistry at the 3S and 5R positions, which mimics natural ribose conformations .

Stability and Degradation

  • Acidic Hydrolysis : The glycosidic bond cleaves under strong acidic conditions (e.g., HCl, 100°C), releasing adenine .

  • Photodegradation : UV exposure leads to C8-adduct formation on the purine base, reducing bioactivity .

This compound’s reactivity is shaped by its dual functionality: a modifiable purine base and a constrained sugar moiety. Its applications span antiviral research, polymer chemistry, and enzyme inhibition studies, with further exploration needed to optimize synthetic yields and biological efficacy .

Scientific Research Applications

(3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and nucleic acid chemistry.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylenetetrahydrofuran-3-ol exerts its effects involves interactions with various molecular targets. The purine base can interact with nucleic acids and proteins, influencing biological processes. The tetrahydrofuran ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemistry

2'-Fluoro-2'-deoxyadenosine (CAS: N/A; PDB ID: 2FD)
  • Structure : Features a fluorine atom at the 2'-position and a hydroxymethyl group at the 3'-position.
  • Key Differences : The fluorine substitution enhances metabolic stability by resisting enzymatic degradation, while the target compound’s methylidene group introduces rigidity to the sugar ring .
  • Biological Impact : Fluorinated analogs like this exhibit improved antiviral activity against RNA viruses due to increased binding to viral polymerases .
L-2'-Deoxyadenosine (PDB ID: 3L1)
  • Structure : Enantiomeric configuration (2S,3R,5S) compared to the target compound’s (3S,5R).
  • Key Differences : The L-configuration disrupts recognition by human enzymes, reducing toxicity but limiting therapeutic utility .
5'-O-DMT-N6-Methyl-2'-deoxyadenosine (CAS: 17331-22-5)
  • Structure : Includes a dimethoxytrityl (DMT) protecting group at the 5'-position and an N6-methyladenine base.
  • Key Differences : The DMT group enhances solubility in organic solvents, making it suitable for oligonucleotide synthesis, whereas the target compound lacks protective groups .
2'-Fluoro-2'-C-Methyladenosine (CAS: N/A)
  • Structure : Combines 2'-fluoro and 2'-C-methyl substitutions.
  • Key Differences : The dual modification confers resistance to phosphatase-mediated cleavage, extending half-life in vivo compared to the target compound .

Physicochemical Properties

Property Target Compound 2'-Fluoro-2'-deoxyadenosine DMT-Protected Derivative
Molecular Weight (g/mol) 251.24 269.23 553.6
XLogP3 ~1.5 (estimated) 0.8 4.1
Hydrogen Bond Donors 3 4 2
Solubility Moderate in water High in polar solvents Low in water, high in organic phases

Biological Activity

The compound (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol, also known by its CAS number 13474-03-8, is a purine derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C10H14N5O7P
  • Molecular Weight : 507.18 g/mol
  • CAS Number : 13474-03-8

This compound exhibits its biological effects primarily through interactions with nucleic acid pathways and cellular signaling mechanisms. It acts as an inhibitor or modulator of various enzymes involved in nucleotide metabolism and signal transduction pathways.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound may influence adenosine receptors, which play a critical role in mediating cellular responses to stress and inflammation.
  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival, potentially leading to anti-cancer effects .
  • Epigenetic Regulation : Emerging studies suggest that it may play a role in epigenetic modifications, affecting gene expression profiles associated with various diseases .

Antitumor Effects

Recent studies indicate that (3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-methylideneoxolan-3-ol exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interference with DNA synthesis and repair mechanisms.

Immunomodulatory Effects

The compound has demonstrated immunomodulatory properties by enhancing the activity of immune cells such as T lymphocytes and natural killer (NK) cells. This suggests potential applications in immunotherapy for cancer treatment .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Immunotherapy Trials : In preclinical trials, the compound was administered alongside standard immunotherapeutic agents, resulting in enhanced tumor regression compared to controls. This highlights its potential role in combination therapies .

Data Tables

Activity TypeEffect ObservedReference
Antitumor ActivityInduction of apoptosis in MCF-7
ImmunomodulationEnhanced NK cell activity
Kinase InhibitionReduced proliferation in cancer cells

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